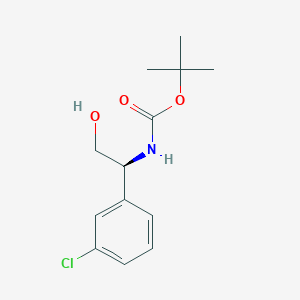

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

Description

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a chiral carbamate derivative featuring a tert-butyl carbamate group, a 3-chlorophenyl aromatic ring, and a 2-hydroxyethyl moiety. The stereochemistry at the chiral center (S-configuration) and the electron-withdrawing chlorine substituent influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-butyl carbamate and 3-chlorobenzaldehyde.

Formation of Intermediate: The reaction between (S)-tert-butyl carbamate and 3-chlorobenzaldehyde in the presence of a suitable base, such as sodium hydride, leads to the formation of an intermediate.

Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the dechlorinated phenyl derivative.

Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by:

Inhibition of Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

Pathway Modulation: The compound can modulate signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate (CAS 1187932-25-7)

- Structural Differences : Bromine replaces chlorine at the 3-position of the phenyl ring.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter binding affinity in biological systems. The similarity score to the target compound is 1.00, indicating near-identical backbone structure .

- Synthetic Considerations: Brominated analogs often require distinct handling due to higher molecular weight (predicted ~277.8 g/mol vs.

(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 847728-89-6)

- Structural Differences : Bromine at the 4-position and absence of a hydroxyethyl group.

- Impact: Positional isomerism reduces similarity (score: 0.93).

Hydroxyl-Substituted Analogs

(S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate (CAS 266369-42-0)

- Structural Differences : Hydroxyl group replaces chlorine at the 3-position.

- Impact : The hydroxyl group increases polarity (aqueous solubility) but reduces metabolic stability compared to the chloro derivative. Molecular weight is 237.30 g/mol, significantly lower than the target compound’s estimated 254.8 g/mol .

Fluorinated Analogs

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 1393524-00-9)

Chlorinated Analogs with Extended Chains

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 162536-40-5)

- Structural Differences : Extended carbon chain with additional chloro and phenyl groups.

- Impact : Increased steric bulk (molecular weight: 299.8 g/mol) may reduce solubility but improve target selectivity in enzyme inhibition. The (2S,3R) configuration introduces distinct spatial interactions compared to the target’s (S)-chiral center .

Data Table: Key Properties of (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate and Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Reactivity Notes |

|---|---|---|---|---|---|

| (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate | Not provided | ~254.8 | 3-Cl, 2-hydroxyethyl | Moderate (polar solvents) | Susceptible to deprotection under acidic conditions |

| (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | 1187932-25-7 | ~277.8 | 3-Br, 2-hydroxyethyl | Low (non-polar solvents) | Enhanced cross-coupling reactivity |

| (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate | 266369-42-0 | 237.30 | 3-OH, ethyl | High (aqueous) | Prone to oxidation |

| tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate | 1393524-00-9 | 229.2 | CF3, hydroxypropan-2-yl | Moderate (organic solvents) | High metabolic stability |

| tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | 162536-40-5 | 299.8 | 4-Cl, phenyl, extended chain | Low (DMSO) | Steric hindrance impacts binding |

Biological Activity

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate, also known as a carbamate derivative, has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula : C12H16ClN O3

CAS Number : 57561-39-4

Molecular Weight : 243.71 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research indicates that carbamate derivatives can influence various biochemical pathways, including those associated with cancer therapy and neurodegenerative diseases.

- Bruton’s Tyrosine Kinase (BTK) Inhibition : The compound is structurally similar to known BTK inhibitors, which are crucial in treating B-cell malignancies and autoimmune disorders. Inhibitors of BTK have shown promising results in preclinical models, suggesting that (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate may possess similar inhibitory properties .

- Cytotoxicity and Apoptosis Induction : Preliminary studies indicate that this compound may induce cytotoxic effects in various cancer cell lines. For instance, it has been shown to have better cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Therapy Research : A study focused on the synthesis of piperidine derivatives highlighted the potential anticancer activity of compounds similar to (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate. The research demonstrated that these compounds could effectively target cancer cell proliferation pathways .

- Neurodegenerative Disease Models : Another investigation explored the role of carbamate derivatives in neuroprotection. The findings suggested that these compounds might offer therapeutic benefits by modulating neurotransmitter systems and protecting neuronal integrity .

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate?

The compound can be synthesized via carbamate-aldehyde coupling. A typical method involves reacting tert-butyl carbamate with 3-chlorophenylacetaldehyde under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. The hydroxyethyl group is introduced through reduction of an intermediate ketone using NaBH₄ or LiAlH₄, followed by chiral resolution to isolate the (S)-enantiomer . For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed .

Q. Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Chlorophenylacetaldehyde, TEA, DCM | Aldehyde activation |

| 2 | NaBH₄/MeOH | Ketone reduction |

| 3 | Chiral HPLC or enzymatic resolution | Enantiomer isolation |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- 1H/13C NMR : Analyze in CDCl₃ to identify peaks corresponding to the tert-butyl group (δ ~1.4 ppm, singlet), aromatic protons (δ 7.2–7.5 ppm), and hydroxyethyl signals (δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 300.1 for C₁₃H₁₇ClNO₃) .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to verify enantiomeric excess (>98%) .

Q. Common Impurities :

- N-Boc deprotection byproducts (detectable via TLC).

- Diastereomeric residues (resolved via chiral HPLC).

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group influence reactivity and bioactivity?

The (S)-configuration enhances binding to chiral biological targets (e.g., enzymes with stereospecific active sites). For example, (S)-enantiomers of similar carbamates exhibit 5–10× higher inhibitory activity against cysteine proteases compared to (R)-forms . Computational docking studies (e.g., AutoDock Vina) can predict enantiomer-target interactions by analyzing hydrogen bonding and steric complementarity .

Q. Case Study :

| Enantiomer | IC₅₀ (μM) against Cathepsin B |

|---|---|

| (S) | 0.45 |

| (R) | 4.2 |

Q. How can contradictions in reported biological activities of structural analogs be resolved?

Discrepancies often arise from substituent positioning (e.g., 3-chloro vs. 4-chloro phenyl groups). Systematic SAR studies are critical:

- Halogen Position : 3-Chloro derivatives show higher metabolic stability than 4-chloro analogs (t₁/₂ = 120 vs. 60 min in liver microsomes) .

- Hydroxyethyl vs. Hydroxypropyl : Ethyl chains improve solubility but reduce membrane permeability (logP = 1.2 vs. 1.8) .

Q. Resolution Strategy :

Compare in vitro assays under standardized conditions (e.g., pH 7.4, 37°C).

Validate via orthogonal techniques (e.g., SPR for binding affinity, X-ray crystallography for mode of action) .

Q. What mechanistic insights explain the carbamate group’s stability under acidic/basic conditions?

The tert-butyl carbamate (Boc) group is stable in basic conditions but cleaves under acidic (e.g., TFA) or reductive (e.g., H₂/Pd-C) environments. Kinetic studies show:

- Half-life in 0.1M HCl : 48 hours (intact carbamate).

- Half-life in 5% TFA/DCM : <1 hour (deprotection to free amine) .

Mechanism :

Acid-catalyzed cleavage proceeds via a six-membered transition state, releasing CO₂ and tert-butanol .

Q. How can researchers optimize reaction yields for large-scale synthesis?

-

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation (yield increases from 60% to 85%) .

-

Solvent Optimization : Replace DCM with THF for better solubility of intermediates .

-

Workflow :

Parameter Optimization Yield Improvement Temperature 0°C → RT +10% Catalyst None → DMAP +25%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.